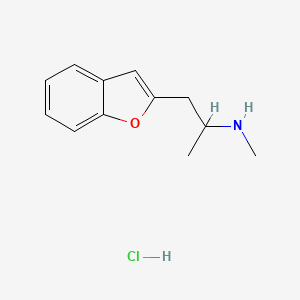

2-MAPB (hydrochloride)

Descripción general

Descripción

2-MAPB (clorhidrato), también conocido como 1-(1-benzofuran-2-il)-N-metilpropan-2-amina clorhidrato, es un compuesto sintético que pertenece a la clase de sustancias químicas benzofuranas. Es una droga de diseño con efectos empatógenos, similares a otros derivados de benzofuran sustituidos como 6-APB y 5-MAPB.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-MAPB (clorhidrato) generalmente implica la reacción de 2-benzofuran con N-metilpropan-2-amina. El proceso incluye varios pasos:

Formación del anillo de benzofuran: El paso inicial implica la formación del anillo de benzofuran a través de reacciones de ciclización.

Alquilación: El anillo de benzofuran luego se alquila con N-metilpropan-2-amina en condiciones controladas.

Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante la reacción con ácido clorhídrico.

Métodos de producción industrial

La producción industrial de 2-MAPB (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y asegurar una calidad constante .

Análisis De Reacciones Químicas

Tipos de reacciones

2-MAPB (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto a sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de benzofuran o en el grupo amina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente para reacciones de sustitución.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de benzofuran, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Neuropharmacology

2-MAPB has been studied for its effects on neurotransmitter systems, particularly its influence on serotonin levels. Research indicates that 2-MAPB increases extracellular serotonin concentrations more significantly than dopamine, suggesting its potential as a serotonergic agent. This characteristic aligns with the reported psychoactive effects of similar compounds in the benzofuran class, which are known for inducing euphoria and increased empathy among users .

Toxicology and Metabolism

Studies have also focused on the metabolic pathways of 2-MAPB and its analogs, such as 5-MAPB and 6-APB. These compounds have been shown to produce stimulant-like effects in animal models, raising concerns about their safety profile and potential for abuse. The metabolic analysis indicates that these compounds can be detected in biological samples, which is crucial for toxicological assessments .

Clinical Observations

In a study examining the effects of 5-APB and its derivatives, including 2-MAPB, researchers observed significant changes in behavior and neurotransmitter levels in rodent models. The findings indicated that these compounds could modulate mood and cognitive functions, highlighting their potential therapeutic applications in treating mood disorders .

In Vitro Studies

In vitro experiments have demonstrated that 2-MAPB can inhibit specific ion channels involved in calcium signaling pathways. This inhibition suggests a mechanism through which 2-MAPB may exert its effects on cellular activities, particularly in platelet function where it was found to reduce the release of certain extracellular vesicles .

Mecanismo De Acción

2-MAPB (clorhidrato) ejerce sus efectos principalmente actuando como un liberador de monoaminas. Tiene una alta afinidad por los receptores de serotonina, particularmente los subtipos de receptores 5-HT2. El compuesto aumenta los niveles extracelulares de serotonina al promover su liberación e inhibir su recaptación. Esto conduce a una neurotransmisión serotoninérgica mejorada, que se asocia con sus efectos empatógenos .

Comparación Con Compuestos Similares

2-MAPB (clorhidrato) es similar a otros derivados de benzofuran sustituidos como:

6-APB: Conocido por sus efectos entactógenos y perfil farmacológico similar.

5-MAPB: Comparte propiedades empatógenas similares, pero difiere en su afinidad de unión al receptor.

Dimemebfe: Otro derivado de benzofuran con efectos farmacológicos distintos.

Unicidad

Lo que distingue a 2-MAPB (clorhidrato) es su mayor actividad como agonista de acción directa de los subtipos de receptores 5-HT2 y su toxicidad algo mayor en comparación con otros compuestos similares .

Actividad Biológica

2-MAPB (2-Methylaminopropylbenzofuran) is a synthetic compound belonging to the class of benzofurans, which are known for their psychoactive properties. As a monoamine releaser, 2-MAPB exhibits effects similar to MDMA, primarily through the release of serotonin, dopamine, and norepinephrine. This article delves into the biological activity of 2-MAPB, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Structure : 2-MAPB is characterized by a benzofuran core with a methylamino group attached to the propyl chain.

- Molecular Formula : CHN O

- CAS Number : 100389-74-0

2-MAPB primarily acts as a serotonin releaser , with selectivity for the 5-HT receptor subtypes. It has been shown to induce the release of neurotransmitters by acting on the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The compound's activity profile suggests it can enhance mood and induce empathogenic effects similar to those observed with MDMA.

Pharmacological Effects

- Psychoactive Effects : Users report feelings of euphoria, increased emotional warmth, and enhanced sensory perception.

- Toxicity : There have been instances of fatal overdoses associated with 2-MAPB, often in combination with other substances, complicating the assessment of its individual toxicity .

- Neurochemical Binding : Studies indicate that 2-MAPB has a high binding affinity for various monoamine receptors, contributing to its psychoactive effects .

Comparative Activity

A comparative analysis of 2-MAPB with other related compounds reveals its potency in inducing neurotransmitter release:

| Compound | EC (nM) | Mechanism |

|---|---|---|

| 2-MAPB | ~50 | SERT/DAT/NET releaser |

| MDMA | ~150 | SERT/DAT/NET releaser |

| 5-APB | ~30 | SERT/DAT/NET releaser |

The table above highlights that 2-MAPB is generally more potent than MDMA but exhibits similar mechanisms of action.

Clinical Observations

- Fatal Overdoses : Reports from toxicology screens have identified 2-MAPB in several drug-related fatalities. These cases often involve poly-drug use, making it challenging to isolate the contribution of 2-MAPB to the adverse outcomes .

- Behavioral Studies : Research indicates that 2-MAPB induces dose-dependent behavioral activation in animal models, characterized by increased locomotion and exploration behaviors . This aligns with its role as a stimulant.

- Cellular Studies : In vitro studies have demonstrated that 2-MAPB can induce cytotoxic effects in neuronal cell lines, leading to increased oxidative stress and mitochondrial dysfunction at higher concentrations .

Summary of Findings

- Autophagy Modulation : Similar compounds like 2-APB have shown potential in modulating autophagy pathways in cancer cells, suggesting that further research into 2-MAPB's role in cellular processes could yield insights into its therapeutic potential or risks .

- Potential Therapeutic Applications : While primarily recognized for its recreational use, there is emerging interest in exploring the therapeutic applications of monoamine releasers like 2-MAPB in treating mood disorders or enhancing neuroplasticity.

Propiedades

IUPAC Name |

1-(1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDMUZZETVRTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100389-74-0 | |

| Record name | 2-(2-(Methylamino)propyl)benzofuran hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100389740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036407P68N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.